2-cycloheptyloxy-N-(4-phenyl-1,2,4-triazol-3-yl)propanamide
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Overview
Description
2-cycloheptyloxy-N-(4-phenyl-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features a unique combination of a cycloheptyloxy group, a phenyl group, and a triazole ring
Preparation Methods
The synthesis of 2-cycloheptyloxy-N-(4-phenyl-1,2,4-triazol-3-yl)propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Attachment of the phenyl group: This step often involves a substitution reaction where a phenyl group is introduced to the triazole ring.
Introduction of the cycloheptyloxy group: This can be done through an etherification reaction where a cycloheptyl alcohol reacts with a suitable leaving group.
Formation of the propanamide: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-cycloheptyloxy-N-(4-phenyl-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-cycloheptyloxy-N-(4-phenyl-1,2,4-triazol-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of 2-cycloheptyloxy-N-(4-phenyl-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl group are key structural features that facilitate binding to these targets, potentially inhibiting their activity or modulating their function. The cycloheptyloxy group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
2-cycloheptyloxy-N-(4-phenyl-1,2,4-triazol-3-yl)propanamide can be compared with other similar compounds, such as:
2-cycloheptyloxy-N-(4-phenyl-1,2,3-triazol-3-yl)propanamide: This compound features a 1,2,3-triazole ring instead of a 1,2,4-triazole ring, which may result in different biological activities and reactivity.
2-cycloheptyloxy-N-(4-phenyl-1,2,4-triazol-3-yl)butanamide: This compound has a butanamide group instead of a propanamide group, potentially affecting its chemical properties and interactions with biological targets.
2-cycloheptyloxy-N-(4-methyl-1,2,4-triazol-3-yl)propanamide: The presence of a methyl group instead of a phenyl group may alter the compound’s binding affinity and specificity for certain targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-cycloheptyloxy-N-(4-phenyl-1,2,4-triazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-14(24-16-11-7-2-3-8-12-16)17(23)20-18-21-19-13-22(18)15-9-5-4-6-10-15/h4-6,9-10,13-14,16H,2-3,7-8,11-12H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUOIKANNLEMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=CN1C2=CC=CC=C2)OC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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